1-benzyl-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine
Description
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O/c30-24(29-15-13-27(14-16-29)18-19-5-2-1-3-6-19)20-9-11-28(12-10-20)23-17-21-7-4-8-22(21)25-26-23/h1-3,5-6,17,20H,4,7-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOSCNPFLVSMLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)N4CCN(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine typically involves multiple steps:
Formation of the Cyclopenta[c]pyridazinyl Moiety: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and cyclopentadiene.
Synthesis of the Piperidine-4-carbonyl Intermediate: This step involves the acylation of piperidine with suitable acylating agents.
Coupling Reaction: The final step involves coupling the cyclopenta[c]pyridazinyl moiety with the piperidine-4-carbonyl intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides to introduce different substituents on the piperazine or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds featuring the cyclopentapyridazine structure in cancer treatment. For instance, derivatives have shown promising results in inhibiting tumor growth by targeting specific signaling pathways involved in cancer progression. The compound's ability to modulate these pathways makes it a candidate for further investigation in oncology.
Neuropharmacology
The piperazine moiety is known for its neuroactive properties. Research indicates that similar compounds can act on neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as depression and anxiety. The unique structure of this compound may enhance its efficacy and selectivity for specific receptors.
Antimicrobial Properties
The incorporation of the cyclopentapyridazine ring has been associated with antimicrobial activity. Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics or adjuvants to existing treatments.
Case Study 1: Anticancer Efficacy
A study published in Drug Target Insights explored the synthesis and evaluation of various derivatives of cyclopentapyridazine compounds. One derivative demonstrated significant cytotoxic effects against breast cancer cell lines, indicating its potential as a lead compound for further development in anticancer therapies .
Case Study 2: Neuroactive Potential
Research documented in Pharmacology Reports investigated the effects of piperazine derivatives on serotonin receptors. The findings suggested that modifications to the piperazine structure could enhance binding affinity and selectivity, potentially leading to new treatments for mood disorders .
Mechanism of Action
The mechanism of action of 1-benzyl-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Piperazine Derivatives with Aromatic Substituents
- 1-Benzylpiperazine (BZP) : A simpler analogue lacking the cyclopenta[c]pyridazine and piperidine-carbonyl groups. BZP exhibits moderate serotonin receptor (5-HT) activity but lower specificity compared to the target compound. Substituents on the piperazine ring significantly modulate affinity; for example, tacrine derivatives with piperazine show Ki values ranging from 18–916 nM for 5-HT6 receptors, depending on substituent electronic and steric effects .
- 1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine : This compound, with dual benzyl substituents and a methylsulfanyl group, demonstrates increased lipophilicity (logP ~3.5) compared to the target compound. However, the absence of a fused bicyclic system may limit its ability to engage in π-π stacking interactions with aromatic residues in receptor binding pockets .
Cyclopenta[c]Pyridazine-Containing Analogues
- 4-(1-{5H,6H,7H-Cyclopenta[c]Pyridazin-3-yl}Piperidine-4-Carbonyl)Thiomorpholine: Replacing the piperazine core with thiomorpholine introduces a sulfur atom, which may alter electronic properties (e.g., hydrogen bonding capacity) and metabolic stability.
- 1-{5H,6H,7H-Cyclopenta[c]Pyridazin-3-yl}-4-[2-(2-Fluorophenyl)-4-Methyl-1,3-Thiazole-5-Carbonyl]Piperazine: This analogue incorporates a fluorophenyl-thiazole group, enhancing selectivity for kinase targets.
Pharmacokinetic and Physicochemical Properties
However, the increased rotatable bonds may reduce conformational rigidity, affecting target selectivity .
Biological Activity
1-benzyl-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H29N5O, with a molecular weight of approximately 391.52 g/mol. The structure includes a piperazine ring, which is often associated with various biological activities due to its ability to interact with multiple biological targets.
Antiviral Activity
Research has indicated that compounds related to piperazine derivatives exhibit antiviral properties. For instance, derivatives have been found to inhibit the NS5B polymerase enzyme of the hepatitis C virus (HCV), which is crucial for viral replication. A related study identified compounds that displayed potent replicon activities against HCV genotypes 1b and 1a, suggesting that similar piperazine-based compounds may possess antiviral efficacy .
Inhibitory Effects on Enzymes
The compound's structural features suggest potential inhibitory effects on various enzymes. For example, studies on pyridazinone derivatives have shown significant inhibition of monoamine oxidase (MAO) isoforms, with some exhibiting IC50 values as low as 0.013 µM . The inhibition of MAO is particularly relevant in the treatment of neurodegenerative diseases and depression.
Cytotoxicity Studies
Cytotoxic effects have been evaluated in cell lines. For instance, certain derivatives demonstrated varying degrees of cytotoxicity against L929 fibroblast cells, with some causing cell death at higher concentrations while others remained non-toxic . Understanding these effects is crucial for assessing the safety profile of new drug candidates.
Research Findings and Case Studies
The biological activity of 1-benzyl-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine may involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in viral replication or metabolic pathways.
- Receptor Interaction : Its structural similarity to known pharmacophores suggests potential interactions with neurotransmitter receptors or other cellular targets.
Q & A
Q. What are the optimal synthetic routes for 1-benzyl-4-(1-cyclopenta[c]pyridazin-3-ylpiperidine-4-carbonyl)piperazine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including piperazine functionalization and cyclocondensation. For example, similar piperazine derivatives are synthesized via nucleophilic substitution (e.g., benzylation) followed by coupling reactions. Evidence from analogous compounds shows that click chemistry (azide-alkyne cycloaddition) can be employed to introduce heterocyclic moieties like pyridazine . Key parameters include:
- Solvent systems : Dichloromethane (DCM) and water mixtures (1:2 ratio) for phase separation.
- Catalysts : CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) for azide-alkyne reactions .
- Purification : Silica gel chromatography (ethyl acetate:hexane gradients) and recrystallization .
Yield optimization may require adjusting stoichiometry of azide derivatives (1.2 equiv.) and monitoring reaction progress via TLC.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm benzyl, piperazine, and cyclopenta[c]pyridazine moieties. Key signals include aromatic protons (δ 7.2–7.4 ppm for benzyl) and piperazine CH₂ groups (δ 2.5–3.5 ppm) .
- HPLC : Purity assessment (>95%) using C18 columns and methanol/water mobile phases .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₂₄H₂₈N₆O) and fragmentation patterns .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer :
- Target Selection : Prioritize receptors/kinases structurally related to piperazine derivatives (e.g., dopamine D3, serotonin 5-HT1A/2A, or tyrosine kinases) .
- Assays :
- Binding Affinity : Radioligand displacement assays (IC₅₀ values) for receptor targets .
- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Controls : Compare with known inhibitors (e.g., aripiprazole for dopamine receptors) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the cyclopenta[c]pyridazine moiety in biological activity?
- Methodological Answer :
- Analog Synthesis : Replace cyclopenta[c]pyridazine with pyridine, pyrimidine, or benzene rings to assess scaffold specificity .
- Bioisosteric Replacement : Substitute the pyridazine nitrogen with oxygen or sulfur to evaluate electronic effects .
- Functional Assays : Compare IC₅₀ values across analogs in kinase/receptor binding assays. For example, phenylpiperazines show weaker D2/5-HT1A affinity than benzisoxazole-piperidines .
Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., VEGFR2 or carbonic anhydrase IX) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
- ADMET Prediction : Tools like SwissADME to predict logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
Q. How should researchers resolve contradictions in biological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Source Analysis : Verify assay conditions (e.g., cell line viability, ATP concentrations in kinase assays) .
- Meta-Analysis : Pool data from ≥3 independent studies; apply statistical tests (ANOVA) to identify outliers.
- Mechanistic Studies : Use knock-out models or siRNA to confirm target specificity if off-target effects are suspected .
Q. What strategies enhance the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Tests : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC .
- Prodrug Design : Modify the piperazine nitrogen with acetyl or tert-butoxycarbonyl (Boc) groups to improve metabolic stability .
- Excipient Screening : Use cyclodextrins or liposomal encapsulation to prevent hydrolysis .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
